(7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone - 1351591-26-8

(7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Catalog Number: EVT-2807335
CAS Number: 1351591-26-8
Molecular Formula: C22H16F3N3O4
Molecular Weight: 443.382
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

    Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5). It enhances N-methyl-D-aspartate receptor function and has shown preclinical antipsychotic-like and procognitive activities. In vitro, ADX47273 increases the response to glutamate in cells expressing rat mGlu5 and competes for binding of [3H]2-methyl-6-(phenylethynyl)pyridine. In vivo, it increases phosphorylation of extracellular signal-regulated kinase and cAMP-responsive element-binding protein in the hippocampus and prefrontal cortex. ADX47273 has demonstrated efficacy in reducing conditioned avoidance responding in rats, decreasing apomorphine-induced climbing in mice, blocking phencyclidine, apomorphine, and amphetamine-induced locomotor activities, and decreasing extracellular dopamine levels in the nucleus accumbens of rats. It has also shown positive effects in cognition models, increasing novel object recognition and reducing impulsivity in rats.

    Relevance: ADX47273, like (7-methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, features a 1,2,4-oxadiazole ring system as a key structural element. Both compounds are amides, and they both possess aromatic rings substituted with fluorine atoms. These structural similarities suggest potential for shared pharmacological properties or targets.

CVT-4325 [(R)-1-(2-Methylbenzo[d]thiazol-5-yloxy)-3-(4-((5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methyl)-piperazin-1-yl)propan-2-ol]

  • Relevance: CVT-4325 shares a critical structural motif with (7-methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone: both compounds contain a 1,2,4-oxadiazole ring directly linked to a trifluoromethyl-substituted phenyl ring. This specific arrangement, along with the presence of other nitrogen-containing heterocycles (piperazine in CVT-4325 and azetidine in the target compound), suggests possible similarities in their interactions with biological targets.

5-{5-[3-(Trifluoromethyl)-4-{[(2S)-1,1,1-Trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-Benzimidazole (ASP4058)

    Compound Description: ASP4058 is a novel, next-generation sphingosine-1-phosphate (S1P) receptor agonist that shows selectivity for S1P1 and S1P5. In vitro, it preferentially activates S1P1 and S1P5 over S1P2, S1P3, and S1P4 in GTPγS binding assays. Oral administration of ASP4058 has been shown to reduce the number of peripheral lymphocytes and inhibit the development of experimental autoimmune encephalomyelitis (EAE) in Lewis rats. ASP4058 also prevented disease relapse in a mouse model of relapsing-remitting EAE. While its immunomodulatory effects are comparable to fingolimod, ASP4058 demonstrates a wider safety margin with regard to bradycardia and bronchoconstriction in rodents.

    Relevance: Both ASP4058 and (7-methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone are built upon a 1,2,4-oxadiazole core linked to a trifluoromethyl-substituted phenyl ring. The presence of another aromatic heterocycle (benzimidazole in ASP4058 and benzofuran in the target compound) further emphasizes the structural relationship between these compounds, suggesting that they might share some pharmacological characteristics.

(S)-1-((S)-2-Hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid (BMS-960)

    Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist. Its large-scale synthesis involved several key steps including an enzymatic reduction to prepare a crucial (S)-bromo alcohol precursor and a regioselective, stereospecific epoxide ring-opening reaction. The synthesis also included optimization of 1,2,4-oxadiazole formation, hydrolysis, and crystallization.

    Relevance: (7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone shares a significant structural element with BMS-960: the 1,2,4-oxadiazole ring directly connected to a phenyl ring bearing a trifluoromethyl substituent. This common feature, combined with the presence of an additional aromatic system (isoxazole in BMS-960 and benzofuran in the target compound), indicates a close structural relationship and suggests potential for overlapping pharmacological profiles.

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

    Compound Description: V-0219 (compound 9 in the research paper) acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). This small molecule demonstrates enhanced efficacy in GLP-1R stimulation and exhibits sub-nanomolar potency in potentiating insulin secretion, without significant off-target activities. V-0219 significantly reduces food intake and improves glucose handling in both normal and diabetic rodents, highlighting its potential for the treatment of obesity-associated diabetes. Enantioselective synthesis revealed oral efficacy for the (S)-enantiomer of V-0219 in animal models.

    Relevance: Similar to (7-methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, V-0219 possesses a 1,2,4-oxadiazole ring linked to a trifluoromethyl-substituted phenyl group. The presence of piperidine and morpholine rings in V-0219 aligns with the azetidine ring in the target compound, suggesting a potential for analogous interactions with biological targets, especially considering both compounds are amides.

3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)

    Compound Description: VU0285683 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It exhibits high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site on mGluR5. VU0285683 demonstrated anxiolytic-like activity in rodent models of anxiety but did not potentiate phencyclidine-induced hyperlocomotor activity.

    Relevance: VU0285683, similar to (7-methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, features a 1,2,4-oxadiazole ring system, suggesting they could interact with similar biological targets, even though their overall structures and pharmacological profiles differ.

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide (Compound 7)

    Compound Description: Compound 7 exhibits potent antiviral activity against HIV-1. It binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. Mechanistic studies have shown that compound 7 directly interacts with and functions through HIV-1 MA. It competes with PI(4,5)P2 for MA binding and consequently reduces the production of new virus particles. Mutations within the PI(4,5)P2 binding site of MA diminished the antiviral effect of compound 7. Furthermore, compound 7 displays broadly neutralizing anti-HIV activity against various group M isolates, with IC50 values ranging from 7.5 to 15.6 μM.

    Relevance: Both compound 7 and (7-methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone feature a 1,2,4-oxadiazole ring linked to a fluoro-substituted phenyl ring. This common structural feature suggests that they might exhibit similar binding characteristics or interactions with certain biological targets.

(5-Methoxy-4-methyl-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-[5-(2-trifluoromethoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyrrolidin-1-yl}methanone (Compound 6)

  • Relevance: Both compound 6 and (7-methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone contain a 1,2,4-oxadiazole ring linked to a trifluoromethoxy-substituted phenyl group. Despite the trifluoromethyl group being directly attached to the phenyl ring in the target compound while trifluoromethoxy is present in compound 6, the overall structural similarity suggests these compounds may share some pharmacological properties.

Properties

CAS Number

1351591-26-8

Product Name

(7-Methoxybenzofuran-2-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone

Molecular Formula

C22H16F3N3O4

Molecular Weight

443.382

InChI

InChI=1S/C22H16F3N3O4/c1-30-16-7-3-4-12-9-17(31-18(12)16)21(29)28-10-14(11-28)20-26-19(27-32-20)13-5-2-6-15(8-13)22(23,24)25/h2-9,14H,10-11H2,1H3

InChI Key

WYUYXHUYFANEDA-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.